3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Ring-Chain Tautomerism
The compound 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, sharing a formyl and carboxylic acid group similar to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, exhibits interesting ring-chain tautomerism, with the free acid form predominating in the solution. This tautomerism reflects the reactivity and stability of formyl and carboxylic acid functionalities in chemical structures (Pokhodylo & Obushak, 2022).
Bioactive Phenyl Ether Derivatives
Phenyl ether derivatives, related structurally to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, have been found in marine-derived fungi. These compounds, such as 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, show strong antioxidant activities, indicating potential applications in mitigating oxidative stress (Xu et al., 2017).
Carboxylic Acids in Life Sciences
Carboxylic acids, a group to which 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid belongs, play a crucial role in various biological processes. They can be saturated, unsaturated, or aromatic, indicating a range of chemical behaviors and applications in life sciences (Badea & Radu, 2018).
Chemical Interactions and Molecular Structure
Pseudosymmetry and Weak Interactions
The study of derivatives of similar carboxylic acids reveals insights into the role of hydrogen bonding and pseudo-symmetry in determining molecular structure and stability. This understanding is crucial for predicting the behavior of complex molecules, including those like 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid (Owczarzak et al., 2013).
Spectroscopic Properties
The study of carboxylic acids and their derivatives, including compounds similar to 3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid, through techniques like FTIR spectroscopy, provides valuable insights into their chemical and spectroscopic properties. Understanding these properties is fundamental for applications in various scientific fields (Ibrahim, Nada & Kamal, 2005).
properties
IUPAC Name |
3-(3-formyl-4-hydroxy-5-methoxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-16)14(13)17)9-3-2-4-10(5-9)15(18)19/h2-8,17H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDZYNPTGFSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Formyl-4'-hydroxy-5'-methoxybiphenyl-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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